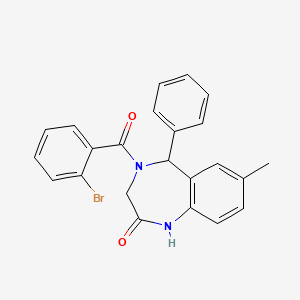

4-(2-bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

説明

特性

IUPAC Name |

4-(2-bromobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrN2O2/c1-15-11-12-20-18(13-15)22(16-7-3-2-4-8-16)26(14-21(27)25-20)23(28)17-9-5-6-10-19(17)24/h2-13,22H,14H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGMBFINTBFQPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, starting with the construction of the benzodiazepine core. One common approach is the condensation of 2-bromobenzoyl chloride with 7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at a temperature range of 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using reactors designed to handle large volumes. The process would involve continuous monitoring of reaction parameters, such as temperature, pressure, and pH, to ensure consistent product quality. Purification steps, including recrystallization or chromatography, would be employed to isolate the final product with high purity.

化学反応の分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The aromatic rings can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: : Reduction reactions can be performed to convert ketones to alcohols or to reduce nitro groups to amines.

Substitution: : Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: : Electrophilic substitution reactions typically use Lewis acids like aluminum chloride (AlCl₃) and halogenating agents like bromine (Br₂).

Major Products Formed

Oxidation: : Formation of carboxylic acids or ketones.

Reduction: : Production of alcohols or amines.

Substitution: : Introduction of halogens, nitro groups, or other substituents onto the aromatic rings.

科学的研究の応用

The primary mechanism of action for benzodiazepines involves their interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. Specifically, this compound enhances GABAergic neurotransmission:

- Target : GABA-A receptors

- Mode of Action : Increases the frequency of chloride channel opening in response to GABA binding.

- Result : Leads to sedative, anxiolytic, anticonvulsant, and muscle relaxant effects.

Medicinal Chemistry

The compound is studied for its potential therapeutic effects in treating various conditions:

- Anxiety Disorders : Exhibits anxiolytic properties that may be beneficial in managing anxiety.

- Epilepsy : Demonstrated anticonvulsant effects in animal models, suggesting its use in epilepsy management.

- Sedative Effects : The sedative properties make it a candidate for sleep disorders.

Anticancer Research

Recent studies have indicated that benzodiazepine derivatives may have anticancer properties:

- Mechanism : Some derivatives have shown activity against specific cancer cell lines by inducing apoptosis and inhibiting tumor growth.

- Case Studies : In vitro studies demonstrated that compounds similar to 4-(2-bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can inhibit cell proliferation in various cancer types.

Neuropharmacology

Research has focused on the interactions of this compound with neurotransmitter systems:

- GABAergic Activity : Enhances GABAergic transmission which is crucial for its sedative and anxiolytic effects.

- Potential as a Reference Compound : Used in studies exploring new drugs targeting GABA receptors.

作用機序

The mechanism by which 4-(2-bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one exerts its effects involves interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By enhancing the effect of GABA, the compound induces sedation, anxiolysis, and muscle relaxation. The molecular targets include GABA_A receptors, which are ion channels that mediate inhibitory neurotransmission.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations and Pharmacological Implications

Key structural analogs differ in substituents at positions 4, 5, and 7, which significantly alter physicochemical properties and biological activity:

*Calculated based on formula C24H19BrN2O2.

Key Observations:

- Position 7 : Methyl substitution (target compound) vs. chlorine () may reduce metabolic deactivation, as halogens are prone to oxidative degradation .

- Position 5 : Phenyl groups are conserved across analogs, suggesting a critical role in binding to GABAA receptors, a common target for benzodiazepines .

Metabolic and Crystallographic Comparisons

- Metabolic Stability : The 7-methyl group in the target compound contrasts with 7-chloro analogs (), which are more susceptible to cytochrome P450-mediated dehalogenation. This difference could extend the half-life of the bromo-methyl derivative .

- Crystallography : Related compounds (e.g., ) exhibit boat conformations in the diazepine ring, with substituents like the octyl group occupying axial positions. The target compound’s 2-bromobenzoyl group may enforce similar conformational rigidity, affecting binding kinetics .

Hydrogen Bonding and Supramolecular Interactions

The 2-bromobenzoyl group may participate in halogen bonding (Br···O/N), a feature absent in chloro or methyl analogs. This interaction could enhance crystal packing stability or receptor binding, as seen in halogenated pharmaceuticals . In contrast, Oxazolam’s oxazolo ring engages in conventional hydrogen bonds (N-H···O), limiting its membrane permeability compared to the brominated analog .

生物活性

The compound 4-(2-bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a member of the benzodiazepine class, known for its diverse biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the bromobenzoylation of a precursor benzodiazepine structure. The introduction of the 2-bromobenzoyl group is crucial for enhancing biological activity. The synthetic route often includes several steps such as acylation followed by cyclization to yield the final product.

Antimicrobial Activity

Recent studies have shown that derivatives of benzodiazepines exhibit significant antimicrobial properties. For instance, compounds with similar structures have been evaluated against various pathogens. In a study assessing antimicrobial activity, certain derivatives demonstrated broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. The introduction of halogen groups like bromine was found to enhance activity due to increased lipophilicity and interaction with microbial membranes .

Antiproliferative Effects

The antiproliferative activity of 4-(2-bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has been evaluated against several cancer cell lines. In vitro studies indicate that this compound can inhibit cell growth effectively at low micromolar concentrations. For example, a related study reported that benzodiazepine derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines such as HT-29 (colon carcinoma) and MCF7 (breast carcinoma) cells .

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of neurotransmitter systems and interference with cellular signaling pathways. Specifically, it may act as an inhibitor of tubulin polymerization, similar to other known anticancer agents. This action disrupts the mitotic spindle formation during cell division, leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of benzodiazepine derivatives. Studies indicate that substituents on the phenyl ring significantly influence biological activity. Electron-donating groups enhance antiproliferative effects compared to electron-withdrawing groups like bromine .

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating (e.g., -CH3) | Increased antiproliferative activity |

| Electron-withdrawing (e.g., -Br) | Decreased activity |

Case Studies

- Antimicrobial Evaluation : In a comparative study of various benzodiazepine derivatives, 4-(2-bromobenzoyl)-7-methyl-5-phenyl showed potent activity against Staphylococcus aureus and Escherichia coli with MIC values below 10 µg/mL.

- Cancer Cell Line Study : A library of benzodiazepines including our compound was tested against multiple cancer cell lines. Results indicated that it could inhibit proliferation by more than 70% at concentrations as low as 0.5 µM in MCF7 cells.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 4-(2-bromobenzoyl)-7-methyl-5-phenyl-1,4-benzodiazepin-2-one?

- Methodological Answer : Synthesis typically involves a multi-step process starting with the benzodiazepine core. Key steps include:

- Acylation : Reacting the core with 2-bromobenzoyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts .

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the target compound.

- Yield Optimization : Adjust reaction temperature (60–80°C) and inert atmosphere (N₂/Ar) to minimize side reactions. Validate purity via HPLC (>95%) .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substituent positions and stereochemistry .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm⁻¹) and bromobenzoyl group vibrations .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O) for absolute configuration validation .

Advanced Research Questions

Q. How can researchers evaluate the compound’s selectivity for GABAA receptor subtypes?

- Methodological Answer :

- Radioligand Binding Assays : Use cortical membrane preparations from rodent brains (e.g., Sprague-Dawley rats) with <sup>3</sup>H-flunitrazepam to measure affinity (Ki) for α1-, α2-, or α5-containing GABAA subtypes .

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., docking to α2β2γ2 subtypes) to predict binding modes and selectivity determinants .

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?

- Methodological Answer :

- Method Triangulation : Cross-validate results using orthogonal techniques (e.g., LC-MS vs. NMR for purity, in vitro vs. ex vivo receptor assays) .

- Replication Studies : Reproduce protocols under standardized conditions (e.g., solvent purity, reagent stoichiometry) to isolate variables .

- Meta-Analysis : Compare datasets across publications to identify trends (e.g., substituent effects on potency) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

- Methodological Answer :

- Substituent Modulation : Replace the 2-bromobenzoyl group with electron-withdrawing groups (e.g., Cl, NO2) to enhance metabolic stability .

- Bioisosteric Replacement : Substitute the 7-methyl group with trifluoromethyl (-CF3) to improve blood-brain barrier penetration .

- Pharmacokinetic Profiling : Assess logP (via shake-flask method), plasma protein binding (ultrafiltration), and CYP450 inhibition (microsomal assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。